(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, phenoxy, and acetate groups
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-12(2)8-14(7-11)21-10-15(20)22-19-16(17)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFWSUBYIIDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves a multi-step process:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between pyridine-3-carbaldehyde and an appropriate amine under acidic conditions.
Condensation Reaction: The pyridine derivative is then subjected to a condensation reaction with 2-(3,5-dimethylphenoxy)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: It can be explored for use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE
Uniqueness
- Structural Features : The presence of the pyridine-3-yl group and the 3,5-dimethylphenoxy group in the compound provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
- Reactivity : The specific arrangement of functional groups in the compound allows for selective reactions that may not be possible with similar compounds.
- Applications : The compound’s unique structure makes it suitable for specific applications in catalysis, drug development, and materials science, where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
